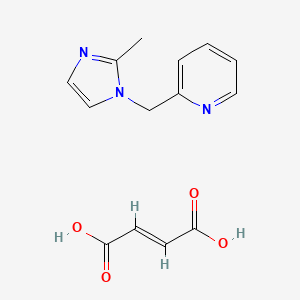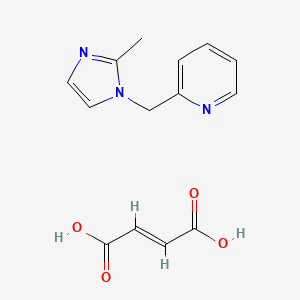
L-Seryl-L-leucyl-L-phenylalanyl-L-valine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Seryl-L-leucyl-L-phenylalanyl-L-valine is a tetrapeptide composed of four amino acids: serine, leucine, phenylalanine, and valine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Seryl-L-leucyl-L-phenylalanyl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The carboxyl group of the first amino acid (serine) is attached to the resin.
Deprotection: The amino group of the attached amino acid is deprotected to allow for the addition of the next amino acid.
Coupling: The next amino acid (leucine) is activated and coupled to the deprotected amino group of the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for phenylalanine and valine.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to optimize the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
L-Seryl-L-leucyl-L-phenylalanyl-L-valine can undergo various chemical reactions, including:
Oxidation: The serine residue can be oxidized to form a hydroxyl group.
Reduction: The peptide bonds can be reduced under specific conditions.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Various reagents depending on the desired substitution, such as alkyl halides for alkylation.
Major Products Formed
Oxidation: Hydroxylated peptides.
Reduction: Reduced peptides with modified peptide bonds.
Substitution: Peptides with substituted functional groups.
Aplicaciones Científicas De Investigación
L-Seryl-L-leucyl-L-phenylalanyl-L-valine has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and signaling pathways.
Medicine: Potential therapeutic applications, including drug delivery and peptide-based treatments.
Industry: Utilized in the development of peptide-based materials and products.
Mecanismo De Acción
The mechanism of action of L-Seryl-L-leucyl-L-phenylalanyl-L-valine involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can modulate various biochemical pathways by binding to these targets, influencing cellular functions and processes. The exact pathways and targets depend on the specific context and application of the peptide.
Comparación Con Compuestos Similares
L-Seryl-L-leucyl-L-phenylalanyl-L-valine can be compared with other similar tetrapeptides, such as:
- L-Seryl-L-leucyl-L-phenylalanyl-L-alanine
- L-Seryl-L-leucyl-L-phenylalanyl-L-isoleucine
- L-Seryl-L-leucyl-L-phenylalanyl-L-tyrosine
Uniqueness
The unique combination of serine, leucine, phenylalanine, and valine in this compound imparts specific properties, such as hydrophobicity and potential for hydrogen bonding, which can influence its interactions and functions in biological systems.
Propiedades
Número CAS |
798540-75-7 |
|---|---|
Fórmula molecular |
C23H36N4O6 |
Peso molecular |
464.6 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C23H36N4O6/c1-13(2)10-17(25-20(29)16(24)12-28)21(30)26-18(11-15-8-6-5-7-9-15)22(31)27-19(14(3)4)23(32)33/h5-9,13-14,16-19,28H,10-12,24H2,1-4H3,(H,25,29)(H,26,30)(H,27,31)(H,32,33)/t16-,17-,18-,19-/m0/s1 |
Clave InChI |
CTJLNNSBJVNWTF-VJANTYMQSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CO)N |
SMILES canónico |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


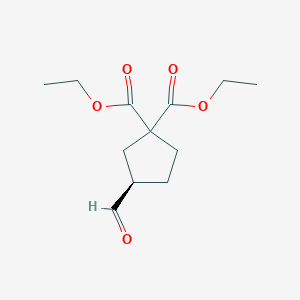


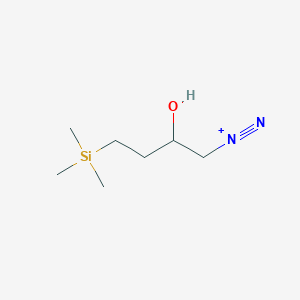

![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-(1H-pyrazol-4-yl)-, ethyl ester](/img/structure/B12527891.png)
![5-Methyl-3-oxido-[1,2,5]oxadiazolo[3,4-c]quinolin-3-ium-4-one](/img/structure/B12527893.png)
![3-[(5-Fluoro-2,3-dihydro-1H-inden-1-ylidene)methyl]pyridine](/img/structure/B12527898.png)
![3-[2-Chloro-4-(3,3,3-trifluoropropyl)phenoxy]propyl iodide](/img/structure/B12527900.png)
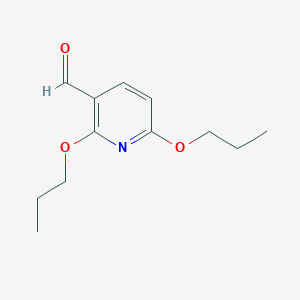
![1-[(2-Hydroxyethyl)amino]-3-[(3-methylheptadecyl)oxy]propan-2-ol](/img/structure/B12527911.png)
![2'-Hydroxy-1,5'-dipropyl[1,1'-biphenyl]-4(1H)-one](/img/structure/B12527917.png)
